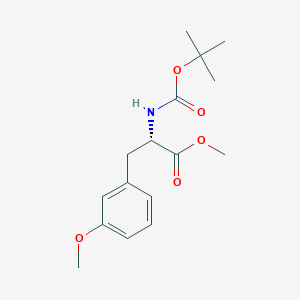

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic IUPAC name for this compound is methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoate , reflecting its stereochemical configuration at the alpha carbon and functional group arrangement. The molecular formula is C₁₆H₂₃NO₅ , with a molecular weight of 309.36 g/mol , consistent with its tert-butoxycarbonyl (Boc) protected amino acid methyl ester structure.

The SMILES notation CC(C)(C)OC(=O)NC@@HC(=O)OC encodes the S-configuration at the chiral center, distinguishing it from its R-enantiomer (CAS 255849-24-2). Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoate |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Stereochemical Descriptor | S-configuration at C2 |

The Boc group (tert-butoxycarbonyl ) at the amino terminus and the methyl ester at the carboxyl terminus are critical for its stability in synthetic peptide applications.

Molecular Geometry and Stereochemical Configuration Analysis

The molecule features three distinct structural domains:

- Aromatic System : A 3-methoxyphenyl group providing hydrophobicity and π-π interaction potential.

- Chiral Center : The alpha carbon (C2) adopts an S-configuration, confirmed by optical rotation data ([α]₂²/D = +4.0° for related L-enantiomers).

- Protective Groups : The Boc group shields the amine, while the methyl ester stabilizes the carboxylate.

The methoxy group at the phenyl ring’s meta position introduces steric and electronic effects, influencing hydrogen bonding and molecular packing. Conformational analysis reveals an extended backbone geometry, with the Boc and ester groups oriented antiperiplanar to minimize steric clashes.

Comparative Structural Analysis with Related Methoxyphenylalanine Derivatives

The compound’s structure aligns with derivatives such as Boc-L-phenylalanine methyl ester (CAS 51987-73-6) and 3-methoxy-D-phenylalanine methyl ester HCl (CAS 1391507-80-4), but key differences arise in substituent placement and stereochemistry:

The 3-methoxy substitution enhances electron density on the aromatic ring compared to unmodified phenylalanine derivatives, altering solubility and crystallization tendencies. The S-configuration ensures compatibility with natural L-amino acid-based peptides, unlike the D-enantiomer.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for (S)-methyl 2-(Boc-amino)-3-(3-methoxyphenyl)propanoate remains unpublished, related Boc-protected amino acid esters exhibit orthorhombic crystal systems (e.g., Boc-L-Phe-L-Met-OMe, space group P2₁2₁2₁). In these structures, extended peptide backbones and side-chain orientations facilitate spiral molecular packing along the c-axis, with intermolecular hydrogen bonds involving the Boc carbonyl and ester oxygens.

The 3-methoxyphenyl group likely participates in C–H···O interactions with adjacent molecules, as observed in cyclodextrin complexes of methoxy-substituted phenylalanine derivatives. Predicted unit cell parameters (derived from analogous compounds) suggest a volume exceeding 7,000 ų , accommodating the bulky tert-butyl group.

Table 1. Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Volume | ~7,200 ų |

| Hydrogen Bonds | N–H···O=C, C–H···O |

Further studies using X-ray diffraction or neutron crystallography are needed to resolve the precise packing motifs and thermal parameters of this compound.

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

methyl (2S)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 |

InChI Key |

PXCYFXRTDQJMRL-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate typically involves the following steps:

Protection of the amine group: The amino acid is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Forms various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have investigated the potential of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate as an anticancer agent. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted. For instance, it has shown promise in targeting the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of DHFR activity, leading to reduced growth rates of various cancer cell lines, including breast and lung cancers .

Synthetic Organic Chemistry

2.1 Building Block for Peptide Synthesis

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate serves as an essential building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions without interfering with other functional groups present in the molecule.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Deprotection Conditions | Typical Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

| Cbz | Low | Hydrogenation | Short peptides |

The Boc group is particularly favored for its stability during coupling reactions and ease of removal under mild acidic conditions, making it ideal for synthesizing complex peptides .

Biochemistry

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways involving amino acids. Its structural similarity to natural substrates allows it to bind effectively to active sites, inhibiting enzymatic activity.

Case Study:

Research conducted on the inhibition of serine proteases demonstrated that this compound effectively reduced enzymatic activity by competing with natural substrates. The kinetic parameters revealed a significant decrease in the reaction rate when (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate was present, indicating its potential as a therapeutic agent against diseases where serine proteases are implicated .

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group protects the amine during reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions. The methoxy group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

a) Positional Isomers: 3-Methoxy vs. 4-Methoxy Phenyl Groups

- Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate (CAS 94790-24-6, ): Shares the same molecular formula (C₁₆H₂₃NO₅) but differs in the methoxy group position (para vs. meta).

b) Halogen-Substituted Analog

- Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate (CAS 113850-71-8, ): Incorporates an iodine atom at the 3-position, increasing molecular weight and enabling participation in cross-coupling reactions (e.g., Suzuki or Sonogashira). The iodine’s electronegativity may also modulate the electronic environment of the aromatic ring, affecting downstream reactivity .

c) Hydroxyphenyl Derivatives

- (S)-Ethyl 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS 37169-36-1, ): Replaces the methoxy group with a hydroxyl group, enhancing polarity and hydrogen-bonding capacity. The ethyl ester (vs. methyl) slightly increases lipophilicity, impacting solubility and metabolic stability .

Analogs with Different Protecting Groups

- tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate ():

- Uses a benzyloxycarbonyl (Z) group instead of Boc. The Z group is more acid-labile, requiring milder deprotection conditions (e.g., catalytic hydrogenation) compared to Boc (cleaved with strong acids like TFA).

- NMR data () shows distinct shifts for aromatic protons (δ 6.99–7.31 ppm) due to the benzyloxy group’s electron-withdrawing effects .

Solubility and Physical Properties

The pyrrolidin-3-yl analog () exhibits lower solubility, likely due to increased hydrophobicity from the cyclic amine. The target compound’s 3-methoxy group may offer intermediate polarity compared to hydroxyl or iodo substituents.

Reactivity in Further Transformations

- The 3-methoxy group in the target compound is less reactive toward electrophilic substitution compared to hydroxyl or iodo groups.

- Iodo-substituted analogs () are pivotal in Pd-catalyzed cross-couplings, whereas hydroxylated derivatives () may undergo sulfonation or phosphorylation .

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate, also known as Boc-L-tyrosine methyl ester, is a compound of significant interest in medicinal chemistry and biochemistry. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

The molecular formula for (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is , with a molecular weight of approximately 306.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various biological environments.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate exhibits biological activity primarily through its interactions with specific enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity :

- Induction of Apoptosis :

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent:

- Case Study : In vitro studies demonstrated that (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate induced significant apoptosis in centrosome-amplified human cancer cells. This was evidenced by increased multipolarity and subsequent cell death .

- Selectivity : The compound exhibits selectivity against cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate may have other therapeutic implications:

Research Findings Summary

The following table summarizes key research findings related to the biological activity of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.